5-(hydroxymethyl)-4-((isobutylamino)methyl)-2-methylpyridin-3-ol
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Overview
Description
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, isobutylaminomethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxy, isobutylaminomethyl, and methyl groups through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the pyridine ring.
Scientific Research Applications
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines with hydroxy, alkylaminomethyl, and methyl groups. Examples include:
- 4-Hydroxy-2-methylpyridine
- 5-Hydroxy-3-isobutylaminomethylpyridine
Uniqueness
What sets (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective.
Properties
CAS No. |
21666-78-4 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-[(2-methylpropylamino)methyl]pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)4-13-6-11-10(7-15)5-14-9(3)12(11)16/h5,8,13,15-16H,4,6-7H2,1-3H3 |
InChI Key |
DXTHPVTWOSIBQD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNCC(C)C)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC(C)C)CO |
Origin of Product |
United States |
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